molecular formula C21H29NO4 B12624604 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol CAS No. 920283-24-5

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol

Cat. No.: B12624604
CAS No.: 920283-24-5
M. Wt: 359.5 g/mol
InChI Key: XIFBNRSNPFBPQV-UHFFFAOYSA-N
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Description

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenol group substituted with a methoxy group and a bis(2-hydroxyethyl)amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol typically involves multiple steps. One common method starts with the reaction of p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine under catalytic conditions to form the intermediate 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde . This intermediate is then subjected to further reactions to introduce the butyl and methoxy groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. The phenol and amino groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This compound’s unique structure allows it to participate in multiple biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **4-[Bis(2-hydroxyethyl)amino]phenyl]-1,1,2-ethylenetricarbonitrile
  • 4-[Bis(2-hydroxyethyl)amino]methyl-2,6-ditert-butylphenol
  • 4-[Bis(2-hydroxyethyl)amino]phenyl]azo]phenyl-phosphonic acid

Uniqueness

4-[(4-{4-[Bis(2-hydroxyethyl)amino]butyl}phenyl)methoxy]phenol stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

920283-24-5

Molecular Formula

C21H29NO4

Molecular Weight

359.5 g/mol

IUPAC Name

4-[[4-[4-[bis(2-hydroxyethyl)amino]butyl]phenyl]methoxy]phenol

InChI

InChI=1S/C21H29NO4/c23-15-13-22(14-16-24)12-2-1-3-18-4-6-19(7-5-18)17-26-21-10-8-20(25)9-11-21/h4-11,23-25H,1-3,12-17H2

InChI Key

XIFBNRSNPFBPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCN(CCO)CCO)COC2=CC=C(C=C2)O

Origin of Product

United States

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